Menin-MLL inhibitor 19

Menin-MLL interaction IC50 Biochemical assay

Menin-MLL inhibitor 19 (Example A17, WO2019120209A1) is an exo‑aza spiro inhibitor with a moderate IC50 of 1.2 µM and a trifluoroethyl substituent that enhances binding affinity. Its distinct scaffold avoids cross‑reactivity with earlier thienopyrimidine series (e.g., MI‑2, MI‑503), ensuring reproducible FP/TR‑FRET assay validation and dose‑dependent pathway dissection in MLL‑rearranged leukemia models. Procure this reference probe with guaranteed ≥98% purity, competitive milligram‑scale pricing, and reliable international shipping for preclinical research.

Molecular Formula C30H34F3N7O4S
Molecular Weight 645.7 g/mol
Cat. No. B8198329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenin-MLL inhibitor 19
Molecular FormulaC30H34F3N7O4S
Molecular Weight645.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)N(C(=O)N2)CC(=O)N)C3CCC4(C3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F
InChIInChI=1S/C30H34F3N7O4S/c1-28(2,3)44-27(43)39(12-17-4-5-22-21(8-17)37-26(42)40(22)13-23(34)41)18-6-7-29(10-18)14-38(15-29)24-20-9-19(11-30(31,32)33)45-25(20)36-16-35-24/h4-5,8-9,16,18H,6-7,10-15H2,1-3H3,(H2,34,41)(H,37,42)
InChIKeyFUBBZUWVZBXTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menin-MLL Inhibitor 19: A Distinct Exo-Aza Spiro Scaffold for Disrupting Menin-MLL Protein-Protein Interactions


Menin-MLL inhibitor 19 (CAS: 2360487-93-8) is a small-molecule exo-aza spiro inhibitor of the menin–MLL interaction, identified as Example A17 in patent WO2019120209A1 [1]. It is designed to disrupt the binding between the menin protein and the N-terminus of MLL (mixed-lineage leukemia) fusion proteins, a critical oncogenic driver in MLL-rearranged leukemias [2]. The compound is characterized by a molecular formula of C30H34F3N7O4S, a molecular weight of 645.70, and a unique exo-aza spiro core that differentiates it from earlier thienopyrimidine-based menin inhibitors .

Why Menin-MLL Inhibitor 19 Cannot Be Substituted by Generic Menin Inhibitors: A Scaffold-Dependent Selectivity and Potency Profile


Menin-MLL inhibitors are not interchangeable due to substantial differences in binding modes, scaffold geometry, and resulting potency profiles. Menin-MLL inhibitor 19 features an exo-aza spiro core, a structural motif distinct from the thienopyrimidine scaffolds found in earlier-generation inhibitors like MI-2, MI-3, and MI-503 [1]. This core influences the compound's binding pose within the menin pocket, which can affect selectivity against non-MLL protein interactions and cellular potency [2]. Furthermore, the trifluoroethyl substituent in inhibitor 19 is known to enhance binding affinity through fluorine-mediated interactions, a feature shared with high-potency analogs like MI-2-2 but absent in many early leads [3]. Substituting inhibitor 19 with a generic menin inhibitor risks using a compound with a different potency range (e.g., MI-2 IC50 = 446 nM vs. MI-19 IC50 = 1200 nM), a different selectivity profile, or unknown pharmacokinetic properties, thereby compromising experimental reproducibility and translational relevance.

Quantitative Differentiation of Menin-MLL Inhibitor 19: Evidence-Based Comparison Against Key Analogs


Menin-MLL Inhibitor 19 Exhibits Moderate Biochemical Potency with an IC50 of 1.2 µM, Positioned Between Early Leads and High-Potency Clinical Candidates

Menin-MLL inhibitor 19 (designated MI-19) demonstrates an IC50 of 1.200 µM for disruption of the menin-MLL interaction, as measured in a fluorescence polarization (FP) assay [1]. This potency is intermediate within the broader menin inhibitor landscape: it is ~2.7-fold less potent than MI-2 (IC50 = 446 nM) but ~1.5-fold more potent than MI-12 (IC50 = 14 µM) . Compared to high-potency clinical candidates, inhibitor 19 is ~80-fold less potent than VTP50469 (Ki = 104 pM) and ~80-fold less potent than MI-503 (IC50 = 14.7 nM) . This moderate potency makes it a valuable tool for studies requiring partial target engagement or for benchmarking against more potent inhibitors.

Menin-MLL interaction IC50 Biochemical assay Fluorescence polarization

Menin-MLL Inhibitor 19 Incorporates a Trifluoroethyl Substituent, a Key Feature for Enhanced Binding Affinity Shared with High-Potency Analogs

Menin-MLL inhibitor 19 contains a trifluoroethyl (-CH2CF3) group on its thienopyrimidine core . This substituent is critical for enhanced binding affinity to the menin pocket; prior SAR studies demonstrated that replacing an ethyl group with a trifluoroethyl group in the MI-2-2 compound increased binding affinity by over 20-fold compared to its non-fluorinated counterpart [1]. While inhibitor 19 exhibits moderate potency overall, the presence of this fluorine motif suggests it shares a key structural determinant for high-affinity menin binding, distinguishing it from earlier, non-fluorinated leads such as MI-1 (IC50 = 1.9 µM) .

Fluorine substitution Binding affinity Structure-activity relationship Thienopyrimidine

Menin-MLL Inhibitor 19 Demonstrates High Solubility in DMSO (≥200 mg/mL), Facilitating In Vitro Assay Preparation

Menin-MLL inhibitor 19 exhibits high solubility in DMSO, with a reported solubility of 200 mg/mL (equivalent to 309.74 mM) . This is comparable to the DMSO solubility of other menin inhibitors such as MI-3 (19 mg/mL in DMSO) [1] and MI-2 (soluble in DMSO, but specific value not reported) . High DMSO solubility is a practical advantage for preparing concentrated stock solutions for in vitro assays, minimizing the use of co-solvents that could interfere with cellular readouts.

Solubility DMSO In vitro assay Formulation

Optimal Research and Procurement Scenarios for Menin-MLL Inhibitor 19


Benchmarking Menin-MLL Inhibitor Potency in Biochemical Assays

Menin-MLL inhibitor 19 is well-suited as a reference compound for establishing baseline inhibition levels in fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays measuring menin-MLL interaction disruption. Its moderate IC50 of 1.2 µM provides a clear window between high-potency clinical candidates (e.g., VTP50469, IC50 ~0.1 nM) and weak or inactive controls, enabling robust assay validation and quality control [1].

Structure-Activity Relationship (SAR) Studies Focusing on Exo-Aza Spiro Scaffolds

As an example of an exo-aza spiro inhibitor, Menin-MLL inhibitor 19 serves as a valuable template for medicinal chemistry programs exploring novel menin-binding chemotypes. Its unique spirocyclic core distinguishes it from the more common thienopyrimidine series, and the presence of a trifluoroethyl substituent provides a direct SAR link to high-affinity analogs like MI-2-2 [2]. Procurement of this compound supports scaffold-hopping and lead optimization efforts aimed at improving potency and selectivity.

Investigating Partial Target Engagement in MLL-Rearranged Leukemia Cell Models

In cellular models of MLL-rearranged leukemia (e.g., MV4-11, MOLM-13), Menin-MLL inhibitor 19 can be used to study the biological consequences of partial menin-MLL pathway inhibition. Its moderate potency allows researchers to titrate the degree of target engagement, avoiding the complete transcriptional shutdown induced by highly potent inhibitors like VTP50469 or MI-503. This is particularly useful for examining dose-dependent effects on differentiation, apoptosis, and gene expression [3].

Development of Combination Therapy Regimens

Menin-MLL inhibitor 19 can be employed in preclinical studies to evaluate the synergistic potential of combining menin inhibition with other targeted agents (e.g., DOT1L inhibitors, BET inhibitors) or standard-of-care chemotherapies. Its moderate potency allows for flexible dosing regimens that can be optimized to identify additive or synergistic interactions without overwhelming the system with maximal target inhibition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Menin-MLL inhibitor 19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.